molecular formula C9H13IN4O B13545100 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide

Cat. No.: B13545100
M. Wt: 320.13 g/mol
InChI Key: VQUIPFNSGHWHPZ-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide is a synthetic small molecule featuring a pyrazole core heterocycle substituted with an iodine atom at the 4-position, linked to a propanamide chain with a cyclopropylamino moiety. This specific structure places it within a class of N-heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The presence of the iodine atom makes it a valuable intermediate for further chemical transformations, particularly in metal-catalyzed cross-coupling reactions, which are essential for creating diverse compound libraries for biological screening. Pyrazole derivatives are renowned for their broad spectrum of potential biological activities. Research into analogous compounds indicates that this class has demonstrated promise in various therapeutic areas, including serving as antiviral agents against viruses like Hepatitis C and HIV, and as modulators of specific biological targets. The unique combination of the electron-rich pyrazole, the halogen substituent, and the cyclopropyl group may influence the compound's lipophilicity and its ability to interact with enzyme active sites or protein targets, which is a key area of investigation in structure-activity relationship (SAR) studies. The primary research applications for this compound include its use as a key building block in organic synthesis, a potential precursor for the development of kinase inhibitors, and a candidate for high-throughput screening in pharmacological assays to identify new lead compounds for diseases. This product is strictly for research purposes in a controlled laboratory setting and is not intended for human therapeutic or veterinary use.

Properties

Molecular Formula

C9H13IN4O

Molecular Weight

320.13 g/mol

IUPAC Name

2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)propanamide

InChI

InChI=1S/C9H13IN4O/c10-6-3-12-14(4-6)5-8(9(11)15)13-7-1-2-7/h3-4,7-8,13H,1-2,5H2,(H2,11,15)

InChI Key

VQUIPFNSGHWHPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(CN2C=C(C=N2)I)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Amidation: The iodinated pyrazole is reacted with 2-bromo-3-chloropropionamide to form the desired product. This step typically requires a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), bases (potassium carbonate, sodium hydroxide), solvents (dimethylformamide, tetrahydrofuran).

    Oxidation: Oxidizing agents (hydrogen peroxide, sodium hypochlorite), solvents (water, acetonitrile).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Coupling Reactions: Palladium catalysts, bases (potassium carbonate, cesium carbonate), solvents (dimethylformamide, toluene).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked derivatives.

Scientific Research Applications

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The cyclopropylamino group and the iodo-substituted pyrazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone

Key Differences :

  • Backbone: The target compound features a propanamide chain, whereas the analog (CAS: 946386-88-5) contains an indeno-pyrazole fused ring system with a hydrazone group.
  • Substituents : The iodine atom in the target compound may enhance halogen bonding in target interactions, contrasting with the cyclohexyl group in the analog, which likely contributes to lipophilicity .
  • Toxicity Data: While toxicological data for 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide are unavailable, the analog’s safety data sheet highlights incomplete toxicological profiling, suggesting caution in handling .
Computational and Crystallographic Insights

SHELX software (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography, including refinement of halogenated compounds.

Data Table: Comparative Analysis

Parameter 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone
Molecular Formula C9H13IN4O C16H18N4
Key Functional Groups Iodo-pyrazole, cyclopropylamino, propanamide Indeno-pyrazole, hydrazone, cyclohexyl
Potential Applications Kinase inhibition, antimicrobial agents (hypothetical) Unreported (structural analog)
Toxicological Data Not available Incomplete (caution advised)
Crystallographic Tools SHELX suite (hypothetical refinement) Not specified

Biological Activity

The compound 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Molecular Details

  • Molecular Formula : C₉H₁₃IN₄O
  • Molecular Weight : 320.13 g/mol
  • Structural Features :
    • Cyclopropylamino group
    • 4-Iodo-1H-pyrazole moiety

The presence of iodine in the pyrazole ring is particularly significant as it may enhance the compound's biological activity and therapeutic potential.

Research indicates that 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide may act as a modulator of purinergic receptors, which are implicated in various physiological processes, including inflammation and thrombosis. Its structural characteristics suggest that it could inhibit platelet aggregation, making it a candidate for treating thromboembolic disorders.

Interaction Studies

Preliminary studies have shown that this compound interacts effectively with specific proteins involved in inflammatory responses. These interactions may lead to modulation of their activity, which is crucial for potential therapeutic applications in inflammatory diseases and pain management.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound Name Structural Features Biological Activity
2-(4-Iodo-1H-pyrazol-1-yl)propanamideIodo-substituted pyrazoleAntiplatelet activity
3-(4-trifluoromethyl)-1H-pyrazoleTrifluoromethyl groupAnticancer properties
5-amino-1H-pyrazoleAmino group on pyrazoleAnti-inflammatory effects

The cyclopropylamino group combined with the iodo-substituent enhances the pharmacological profile of 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide , differentiating it from other compounds.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant anti-inflammatory and analgesic properties. For instance, derivatives of pyrazole compounds have been shown to effectively inhibit certain inflammatory pathways, suggesting that 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide may also possess similar capabilities .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anti-inflammatory agents : Modulating inflammatory responses could provide relief in conditions such as arthritis.
  • Antithrombotic agents : Inhibiting platelet aggregation may reduce the risk of thromboembolic events.

Further research is needed to elucidate the pharmacokinetic properties and detailed mechanisms of action to fully understand its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

  • Step 1 : Prepare the pyrazole core by iodinating 1H-pyrazole at the 4-position using iodine and a suitable oxidizing agent (e.g., N-iodosuccinimide).
  • Step 2 : Introduce the cyclopropylamine moiety via nucleophilic substitution or reductive amination.
  • Step 3 : Couple the intermediates using a Michael addition (e.g., acrylamide derivatives reacting with amines) or amide bond formation (e.g., EDC/HOBt coupling) .
  • Purification : Use column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :

  • Purity : Assess via HPLC (C18 column, acetonitrile/water gradient) or LC-MS to confirm molecular weight .
  • Structural Confirmation :
  • NMR : Analyze 1H^1H/13C^{13}C NMR for cyclopropyl, pyrazole, and amide protons/carbons.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination .
  • FT-IR : Validate amide C=O stretch (~1650 cm1^{-1}) and pyrazole ring vibrations.

Q. What are the key physicochemical properties influencing experimental design?

  • Methodological Answer :

  • LogP/LogD : Measure experimentally via shake-flask method (pH 5.5–7.4) or predict using software (e.g., ACD/Labs). Reported LogP values for similar pyrazole-propanamide derivatives range from 0.79–1.22 .
  • Solubility : Use DMSO for stock solutions; adjust pH or employ co-solvents (e.g., PEG-400) for aqueous assays.
  • Polar Surface Area (PSA) : Calculate PSA (~91–96 Ų) to predict membrane permeability .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amidation efficiency.
  • Catalysis : Employ Pd catalysts for C–N coupling or enzyme-mediated amidation to reduce byproducts.
  • Kinetic Analysis : Use DOE (Design of Experiments) to optimize temperature, stoichiometry, and reaction time .
  • Contingency : Address iodine instability by conducting reactions under inert atmosphere .

Q. What strategies resolve contradictions in reported LogP/biological activity data?

  • Methodological Answer :

  • Data Validation : Cross-check experimental LogP (shake-flask) with computational models (e.g., MarvinSuite) .
  • Biological Assays : Replicate antiproliferative or antiviral studies (e.g., anti-HIV-1 protocols from ) under standardized conditions.
  • Meta-Analysis : Compare structural analogs (e.g., 3-(pyrazol-1-yl)propanamide derivatives) to identify substituent effects on activity .

Q. How can computational modeling guide SAR studies for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., kinases, viral proteases) based on PDB ligands (e.g., 4Z8 in ).
  • MD Simulations : Run GROMACS simulations to assess stability of the cyclopropyl-pyrazole conformation in aqueous vs. lipid environments.
  • QSAR : Build models using descriptors like molar refractivity (~97) and H-bond acceptors/donors (4/2) .

Q. What experimental approaches validate the compound’s mechanism of action?

  • Methodological Answer :

  • Isotope Labeling : Synthesize 13C^{13}C-labeled cyclopropylamine to track metabolic pathways via LC-MS.
  • Kinetic Studies : Measure enzyme inhibition (e.g., HIV-1 reverse transcriptase) using fluorescence-based assays .
  • Target Engagement : Use SPR (Surface Plasmon Resonance) to quantify binding affinity to proposed targets.

Q. How should researchers address low solubility in in vivo studies?

  • Methodological Answer :

  • Formulation : Develop nanoemulsions or liposomal encapsulation to enhance bioavailability.
  • Prodrug Design : Introduce phosphate or ester groups at the amide/propanamide moiety for hydrolytic activation .
  • Co-Solvents : Use Cremophor EL or cyclodextrins for parenteral administration.

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